sodium 4-(1H-indol-3-yl)butanoic acid
CAS No.:
Cat. No.: VC15782183
Molecular Formula: C12H13NNaO2+
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NNaO2+ |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | sodium;4-(1H-indol-3-yl)butanoic acid |
| Standard InChI | InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1 |
| Standard InChI Key | VBDSTGDTZFQGNC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O.[Na+] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Sodium 4-(1H-indol-3-yl)butanoate is derived from the deprotonation of the carboxylic acid group in IBA (C₁₂H₁₃NO₂), resulting in the formula C₁₂H₁₂NNaO₂. The parent compound features an indole moiety linked to a butanoic acid chain at the C3 position . The sodium salt enhances aqueous solubility compared to the free acid, which has a solubility of 0.356 g/L in water .
Table 1: Key Physicochemical Properties
The sodium salt’s crystalline structure likely adopts a planar indole ring system with a flexible butanoate tail, facilitating interactions in biological matrices .
Synthesis and Derivitization Pathways
Industrial-Scale Production
IBA is synthesized via the reaction of indole with γ-butyrolactone under alkaline conditions. A patented method (US 3,051,723) involves heating indole, γ-butyrolactone, and sodium hydroxide at 245°C for 20 hours, followed by acidification to yield IBA . Conversion to the sodium salt is achieved through neutralization with sodium hydroxide:
Heterocyclic Derivatives
Recent studies explore IBA’s role as a precursor for bioactive compounds. For example:
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Propanamide Derivatives: Nucleophilic substitution of 5-[3-(1H-indol-3-yl)propyl]-1,2,4-triazole-2-thiol with N-aryl-3-bromopropanamides yields elastase inhibitors with IC₅₀ values <10 μM .
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Piperazine Conjugates: Reaction of IBA with ethyl piperazine-1-carboxylate produces antiproliferative agents active against cancer cell lines (e.g., IC₅₀ = 15 μM in MCF-7 cells) .
Functional Applications
Agricultural Use as a Rooting Hormone
IBA’s sodium salt is widely employed in horticulture to stimulate root formation in cuttings. The USDA permits its use in organic farming at concentrations ≤1.0% . Mechanistically, it mimics auxin activity, enhancing cell elongation and differentiation in plant meristems.
Metabolic Roles
IBA is a microbial metabolite produced by Clostridia spp. and detected in human plasma (0.2–1.5 μM) . It accelerates glucose uptake in rat diaphragms, implicating it in insulin-independent glucose metabolism .
Analytical Characterization
Chromatographic Methods
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HPLC: Reverse-phase C18 columns with UV detection (λ = 280 nm) resolve IBA from plant extracts (LOD = 0.1 μg/mL) .
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GC-MS: Derivatization with BSTFA enables quantification in urine samples (LOQ = 5 ng/mL) .
Spectroscopic Identification
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IR: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H indole) .
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¹H NMR: δ 7.6 (1H, indole H2), δ 2.4 (2H, CH₂COO⁻), δ 1.8 (4H, -CH₂- chain) .
Toxicological and Regulatory Considerations
Regulatory Status
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USDA: Approved for organic crop production under 7 CFR §205.601 .
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EPA: Registered as a plant growth regulator (PC Code: 046701) .
Future Research Directions
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Solubility Optimization: Co-crystallization of the sodium salt with cyclodextrins could enhance formulation stability.
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Targeted Drug Delivery: Conjugation with nanoparticles may improve bioavailability of IBA-derived anticancer agents.
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Microbiome Interactions: Elucidate Clostridia’s role in modulating host IBA levels and metabolic disease risk.
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